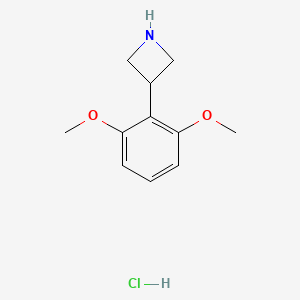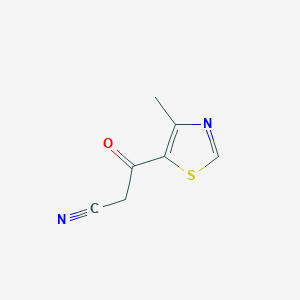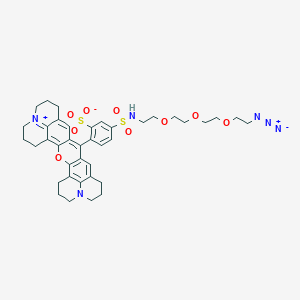
4-Nitrophenyl 2-Acetamido-2-deoxy--4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide composed of a glucopyranoside and a fucopyranoside unit, linked through a glycosidic bond. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for studying glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the individual sugar units, followed by their coupling through glycosidic bond formation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other hydroxyl groups. Common reagents include glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesis equipment. The use of biocatalysts, such as glycosyltransferases, can also be employed to enhance the efficiency and selectivity of the glycosidic bond formation .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, yielding the individual sugar units.
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases or acids like hydrochloric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Produces individual sugar units, such as 2-acetamido-2-deoxy-beta-D-glucopyranose and alpha-L-fucopyranose.
Oxidation: Produces nitroso or nitro derivatives of the nitrophenyl group.
Reduction: Produces amino derivatives of the nitrophenyl group.
Scientific Research Applications
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity and enzyme kinetics.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Medicine: For developing diagnostic assays for diseases related to glycosidase deficiencies.
Industry: In the production of bioactive compounds and as a standard for quality control in biochemical assays.
Mechanism of Action
The compound acts as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The enzymatic action cleaves the glycosidic bond, releasing 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm. This reaction is used to quantify enzyme activity and study enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
Uniqueness
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the fucopyranosyl unit, which is less common in similar compounds. This structural feature allows it to
Properties
Molecular Formula |
C20H28N2O12 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[(2S,3S,5S)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(3S,4S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12?,13-,14?,15?,16-,17-,18+,19+,20?/m0/s1 |
InChI Key |
JQGZMRCVWYGGHU-BUJSECFESA-N |
Isomeric SMILES |
C[C@H]1C([C@@H]([C@@H](C(O1)O[C@@H]2C(O[C@H]([C@H](C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)

![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)

![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)



![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)




